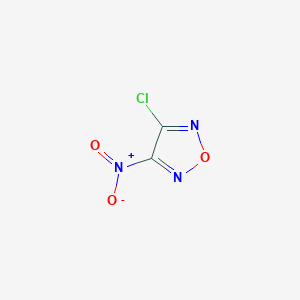

3-Chloro-4-nitro-1,2,5-oxadiazole

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C2ClN3O3 |

|---|---|

Molekulargewicht |

149.49 g/mol |

IUPAC-Name |

3-chloro-4-nitro-1,2,5-oxadiazole |

InChI |

InChI=1S/C2ClN3O3/c3-1-2(6(7)8)5-9-4-1 |

InChI-Schlüssel |

UFSDZFAKAKTRGR-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=NON=C1Cl)[N+](=O)[O-] |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 3 Chloro 4 Nitro 1,2,5 Oxadiazole

Established Pathways for 1,2,5-Oxadiazole Core Formation

The formation of the 1,2,5-oxadiazole heterocyclic system is a foundational step in the synthesis of its derivatives. Key strategies include the cyclization of linear precursors and cycloaddition reactions.

Cyclization Reactions of Precursors (e.g., nitriles, amidoximes, dioximes)

The most widely employed and classical method for constructing the 1,2,5-oxadiazole ring is the dehydrative cyclization of α-dioximes (glyoximes). thieme-connect.de This process involves the removal of two molecules of water from a 1,2-dione dioxime, which can be achieved using various dehydrating agents. While historical methods used agents like succinic anhydride (B1165640) at high temperatures, contemporary syntheses favor milder conditions to improve functional group compatibility and safety, particularly for energetic compounds. thieme-connect.deorganic-chemistry.orgnih.gov

A notable modern dehydrating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). organic-chemistry.orgnih.govacs.org CDI facilitates the cyclization of 3,4-disubstituted bisoximes at ambient temperature, which is advantageous for preparing thermally sensitive compounds. organic-chemistry.orgnih.govacs.org The choice of dehydrating agent is critical, as harsh conditions or certain reagents like thionyl chloride can sometimes lead to Beckmann rearrangement, forming 1,2,4-oxadiazoles as byproducts. thieme-connect.de

Beyond dioximes, other precursors like nitriles and amidoximes are also utilized in forming oxadiazole rings, often leading to different isomers such as the 1,2,4-oxadiazole (B8745197). nih.govchim.it For instance, 3,5-disubstituted-1,2,4-oxadiazoles can be synthesized from amidoximes and organic nitriles. chim.it

Table 1: Selected Dehydrating Agents for Dioxime Cyclization to 1,2,5-Oxadiazoles

| Dehydrating Agent | Typical Conditions | Notes | Source(s) |

| 1,1'-Carbonyldiimidazole (CDI) | Ambient temperature | Mild conditions, suitable for thermally sensitive substrates. | organic-chemistry.orgnih.govacs.org |

| Thionyl Chloride (SOCl₂) | Varies | Risk of Beckmann rearrangement to form 1,2,4-oxadiazole byproducts. | thieme-connect.de |

| Succinic Anhydride | Heating (e.g., 150–170°C) | Classical method for preparing the parent 1,2,5-oxadiazole. | thieme-connect.de |

| Silica (B1680970) Gel | Heating | Reported to yield 1,2,5-oxadiazoles from glyoximes. | thieme-connect.de |

1,3-Dipolar Cycloaddition Approaches (e.g., nitrile oxides, nitrosoarenes)

1,3-Dipolar cycloaddition reactions represent another significant pathway for forming heterocyclic systems related to 1,2,5-oxadiazoles. Nitrile oxides (R-C≡N⁺-O⁻) are key intermediates in this approach. chem-station.comresearchgate.net These highly reactive species can undergo [3+2] cycloaddition with dipolarophiles such as alkenes and alkynes to produce 2-isoxazolines and isoxazoles, respectively. chem-station.comresearchgate.netnih.govyoutube.com

While this method does not always directly yield the 1,2,5-oxadiazole ring, it is crucial for forming the related 1,2,5-oxadiazole N-oxides (furoxans). In the absence of a suitable trapping agent, nitrile oxides can undergo dimerization, a self-cycloaddition process, to furnish furoxans. chem-station.com These furoxans can then be deoxygenated to the corresponding 1,2,5-oxadiazoles. thieme-connect.de This two-step sequence—dimerization of a nitrile oxide followed by deoxygenation—provides an important indirect route to the furazan (B8792606) ring system. thieme-connect.de A variety of reducing agents, including trialkyl phosphites, can be used for the deoxygenation step. thieme-connect.de

Specific Routes for Halogenated and Nitrated 1,2,5-Oxadiazoles

The synthesis of 3-chloro-4-nitro-1,2,5-oxadiazole involves the formation of the oxadiazole core followed by or concurrent with the introduction of the chloro and nitro functional groups. Direct functionalization of the ring is challenging due to its low reactivity towards electrophilic substitution. thieme-connect.dechemicalbook.com Therefore, synthetic strategies typically rely on using precursors that already contain the desired substituents or functional groups that can be converted into them.

Regioselective Introduction of Chloro and Nitro Moieties onto the Oxadiazole Ring

Direct regioselective chlorination and nitration of an unsubstituted 1,2,5-oxadiazole ring are generally not feasible. thieme-connect.dechemicalbook.com The synthesis of halogenated and nitrated derivatives often involves nucleophilic substitution if a suitable leaving group is present on the ring. thieme-connect.de

A more common and effective strategy is to build the ring from precursors that already bear the necessary functional groups or their precursors. For instance, the synthesis can start from a molecule like 4-amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole. In this intermediate, the chloro group is already in place. The amino group can then be converted to a nitro group in a subsequent step, ensuring the correct regiochemistry. nih.gov This approach bypasses the challenge of direct ring functionalization and allows for precise control over the final substitution pattern.

Multi-step Synthetic Sequences Involving Oxidation and Substitution Reactions

The construction of complex molecules like this compound is inherently a multi-step process. A key transformation in its synthesis is the oxidation of an amino group to a nitro group on the pre-formed, chloro-substituted ring. nih.gov

A documented synthetic sequence illustrates this principle clearly. The process starts with a precursor, 4-amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole, where the amino and chloro groups are correctly positioned. The amino group is then subjected to oxidation to yield the nitro functionality. This transformation can be achieved using hydrogen peroxide in the presence of a tungsten-based catalyst. nih.gov The reaction is carefully controlled, initially proceeding at room temperature and then heated to ensure completion. nih.gov This sequence demonstrates a powerful strategy where substitution patterns are established early, and subsequent reactions transform functional groups to achieve the desired final product.

Synthesis of Key Intermediates (e.g., 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole)

The synthesis of the target compound relies on the successful preparation of key intermediates. One such crucial precursor is 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole. nih.gov A patented method describes its synthesis from 4-amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole. nih.gov

The synthesis involves the oxidation of the amino group on the starting material. The reaction is performed using 70% aqueous hydrogen peroxide (H₂O₂) with a tungsten-based catalyst. nih.gov The mixture is initially kept at room temperature before being heated to approximately 52°C for several hours. nih.gov Following an extractive work-up, the desired product, 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole, is obtained as a pale yellow liquid. nih.gov The formation of the nitro compound is confirmed by carbon NMR analysis, which shows a characteristic resonance signal indicative of the nitro group's presence. nih.gov This intermediate is then used directly in subsequent steps without requiring further purification. nih.gov

Table 2: Summary of a Multi-step Synthesis for a Key Intermediate

| Step | Starting Material | Reagents and Conditions | Product | Source(s) |

| Oxidation | 4-Amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole | aq. 70% H₂O₂, Tungsten-based catalyst; RT then 52°C for 4h | 3-Chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole | nih.gov |

Catalytic and Optimized Synthetic Routes

Catalytic and optimized synthetic routes have revolutionized the preparation of oxadiazole derivatives, offering advantages in terms of reaction efficiency and conditions.

Transition metal catalysts have been effectively used in the synthesis of various heterocyclic compounds. While specific details on tungsten-based catalysts for this compound are not extensively documented in the provided results, the broader application of transition metals in similar syntheses is well-established. For instance, copper-catalyzed cascade reactions have been employed for the one-step synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidines and methylarenes under mild conditions. mdpi.com Similarly, palladium-catalyzed cross-coupling reactions are utilized in the synthesis of substituted 1,2,5-thiadiazoles, a related class of heterocycles. researchgate.net These examples highlight the potential for developing tungsten-based catalytic systems for the target compound, likely focusing on enhancing reaction rates and selectivity.

The development of room temperature synthesis protocols for oxadiazoles (B1248032) represents a significant advancement, offering energy efficiency and compatibility with thermally sensitive functional groups. mdpi.comnih.gov One-pot synthesis methods have been developed for 1,2,4-oxadiazoles directly from amidoximes and various carboxyl derivatives in aprotic bipolar solvents like DMSO, often in the presence of an inorganic base. mdpi.comnih.govresearchgate.net Another approach involves the two-stage process of preparing O-acylamidoximes followed by their cyclization at ambient temperatures, which is noted for its speed and straightforward work-up. mdpi.comnih.govresearchgate.net These room-temperature methods provide a more sustainable and accessible route to oxadiazole derivatives.

A notable room-temperature, one-pot method has been developed for preparing (1,2,4-oxadiazol-3-yl)furoxans. rsc.org For example, the Sc(OTf)3-catalyzed reaction of 3-methyl-4-furoxanylamidoxime with trimethyl orthoformate was complete in just one minute at 20°C, yielding the product in 86% yield. rsc.org

Table 1: Optimization of Reaction Conditions for 3-methyl-4-(1,2,4-oxadiazol-3-yl)furoxan rsc.org

| Catalyst | Temperature (°C) | Time | Yield (%) |

| None | 80 | 24h | 0 |

| BF3·Et2O | 20 | 24h | 0 |

| BF3·Et2O | 80 | 1.5h | 48 |

| Zn(OTf)2 | 80 | 1h | 65 |

| Cu(OTf)2 | 80 | 1h | 71 |

| Yb(OTf)3 | 80 | 1h | 78 |

| Sc(OTf)3 | 20 | 1 min | 86 |

The choice of solvent and the optimization of reaction conditions are critical for maximizing the yield and purity of the final product. In the synthesis of related heterocyclic compounds, solvent identity has been shown to significantly impact reaction outcomes. For instance, in the preparation of a diamine intermediate for a melt-castable energetic material, polar solvents like anisole, dimethoxybenzene, and N,N-dimethylformamide (DMF) resulted in yields below 30%. In contrast, using a mixture of non-polar xylene and 1,3-dichlorobenzene (B1664543) improved the yield to 60-70% by facilitating a homogeneous reaction and azeotropic removal of water.

The optimization of various reaction parameters, including the choice of catalyst, temperature, and reaction time, is crucial. As shown in the table above, the yield for the synthesis of 3-methyl-4-(1,2,4-oxadiazol-3-yl)furoxan dramatically improved from no reaction without a catalyst to an 86% yield with Scandium(III) triflate at room temperature. rsc.org This demonstrates the profound effect of catalyst choice and temperature on reaction efficiency.

Purification and Isolation Techniques in Research Scale Synthesis

The purification and isolation of the target compound are essential steps to ensure high purity for subsequent applications and characterization. Common techniques employed at the research scale include:

Filtration: Following the completion of a reaction, the crude product is often filtered to separate it from the reaction mixture and any solid byproducts. nih.gov The filtered solid is then typically washed with a suitable solvent to remove residual impurities.

Crystallization/Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the purified compound crystallizes out, leaving impurities in the solution. For example, the crystallization of an intermediate from ethanol (B145695) was performed to obtain a pure product. nih.gov

Chromatography: Techniques such as thin-layer chromatography (TLC) are used to monitor the progress of a reaction and to check the purity of the product. nih.gov Column chromatography is a common method for separating and purifying compounds from a mixture.

The specific purification protocol depends on the physical and chemical properties of this compound and any impurities present. A combination of these techniques is often necessary to achieve the desired level of purity.

Reactivity and Mechanistic Studies of 3 Chloro 4 Nitro 1,2,5 Oxadiazole

Ring Transformation and Rearrangement Mechanisms

The furoxan ring, while possessing a degree of aromatic stability, is susceptible to various rearrangement and ring-opening reactions, particularly under thermal or photochemical conditions or in the presence of specific reagents.

For asymmetrically substituted furoxans, such as 3-Chloro-4-nitro-1,2,5-oxadiazole, two regioisomers are possible depending on which of the two ring nitrogen atoms bears the N-oxide oxygen. These isomers are distinct and stable at ambient temperatures. nih.gov

However, furoxans can undergo thermal isomerization, typically at temperatures exceeding 100 °C. This process is believed to proceed through a ring-opening mechanism to form a transient dinitrosoalkene intermediate, which can then re-cyclize to yield a mixture of the two possible furoxan isomers. nih.govresearchgate.net Photochemical energy from UV light can also induce this isomerization, although the precise mechanism is less understood. nih.gov More recently, a Lewis acid-promoted rearrangement has been observed in certain furoxan systems, indicating that chemical reagents can also facilitate this structural reorganization. researchgate.net

The furoxan ring can be opened under specific conditions, leading to acyclic intermediates that may or may not re-cyclize. As mentioned, strong nucleophiles like primary amines can cause the ring opening of 3-chloro-4-nitrofuroxan. rsc.org The introduction of an electropositive metal onto the furoxan ring has also been shown to induce rapid ring opening. nih.gov

Ring-opening and re-cyclization sequences are fundamental to the synthesis of many heterocyclic systems. For example, a plausible mechanism for the formation of certain furoxan rings involves the elimination of nitric acid from a dinitromethyl precursor to generate a highly unstable nitrile oxide intermediate. rsc.orgrsc.org This intermediate and its dipole isomer can then undergo rapid [3+2] cycloaddition to form the stable furoxan ring. rsc.orgrsc.org While this describes a formation pathway, it exemplifies the principle of ring-opening/re-cyclization that governs the dynamic chemistry of these heterocycles.

Boulton-Katritzky Rearrangement and Analogous Pathways

The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of heterocyclic compounds, particularly those containing a N-O bond within the ring. This rearrangement typically involves an internal nucleophilic attack from a side-chain atom onto an electrophilic ring atom, leading to a ring transformation. While extensively studied for some heterocyclic systems like 1,2,4-oxadiazoles, there is no specific literature detailing the Boulton-Katritzky rearrangement for this compound itself.

However, analogous ring transformations have been observed in the 1,2,5-oxadiazole (furazan) series, suggesting potential reactive pathways for derivatives of this scaffold under suitable conditions. For instance, the Boulton-Katritzky rearrangement has been reported for various 3-heteroallyl-substituted 1,2,5-oxadiazoles. thieme-connect.de In these cases, the side chain provides the necessary nucleophilic center to initiate the rearrangement, converting the 1,2,5-oxadiazole into a new five-membered heterocycle.

For a rearrangement to occur with this compound, a preliminary nucleophilic substitution would likely be required to introduce a side-chain capable of initiating the rearrangement. The 1,2,5-oxadiazole ring is known to undergo nucleophilic substitution reactions when a good leaving group is present. thieme-connect.de Both the chloro and nitro groups can act as leaving groups, making the 3- and 4-positions susceptible to attack by nucleophiles. This initial substitution could introduce a group that then facilitates a subsequent intramolecular rearrangement analogous to the Boulton-Katritzky mechanism.

Studies on related benzofurazan (B1196253) oxide derivatives have also shown rearrangements to 2-oxy- and 2-aminoindazoles, further demonstrating the capacity of the furazan (B8792606) ring system and its N-oxides to undergo significant structural transformations. acs.org

Reaction Kinetics and Thermodynamic Considerations in Complex Transformations

Molecular dynamics simulations on complex furazan-based compounds like 3,4-bis(3-nitrofurazan-4-yl)furoxan (DNTF) have elucidated the initial steps of thermal decomposition. nih.govresearchgate.net These studies reveal that the decomposition is a multi-stage process, often initiated by the cleavage of specific bonds within the heterocyclic rings. The primary decomposition pathways identified include:

Fracture of the O-N bond within the furoxan or furazan ring.

Cleavage of the C-NO₂ bond. nih.govresearchgate.net

Theoretical studies on the thermal decomposition of 3,3′-dinitro-4,4′-azoxyfurazan have calculated bond dissociation energies, identifying the weakest bonds that are likely to cleave first. thieme-connect.de For instance, the C-N bond connecting the furazan ring to the azoxy group was found to be relatively weak. thieme-connect.de Such calculations are essential for predicting the initial triggers of complex decomposition reactions.

The table below summarizes key kinetic and thermodynamic parameters for the decomposition of related nitrofurazan compounds, illustrating the range of activation energies and decomposition temperatures observed in this class of materials.

| Compound | Decomposition Stage | Temperature (°C) | Activation Energy (kJ/mol) | Method |

| 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF) | Major Exothermic Peak | 292.4 | - | DSC nih.gov |

| 3,4-Bis(3-nitrofurazan-4-yl)furoxan (DNTF) | Second Exothermic Peak | >310 | - | DSC nih.gov |

| p-Nitrobenzoic Acid | Thermal Decomposition | - | 157.00 | DSC/TG scielo.br |

| m-Nitrobenzoic Acid | Thermal Decomposition | - | 203.43 | DSC/TG scielo.br |

| o-Nitrobenzoic Acid | Thermal Decomposition | - | 131.31 | DSC/TG scielo.br |

| Bis(aminofurazano)furazan (BAFF) | Exothermic Decomposition | 290.2 (onset) | - | DSC researchgate.net |

| Bis(nitrofurazano)furazan (BNFF) | Exothermic Decomposition | 265.8 (onset) | - | DSC researchgate.net |

This table presents data for analogous compounds to provide context for the potential reactivity of this compound.

Computational and Theoretical Investigations of 3 Chloro 4 Nitro 1,2,5 Oxadiazole

Quantum Chemical Methodologies (DFT, HF)

The foundation of modern computational studies on heterocyclic systems lies in quantum chemical methodologies, primarily Density Functional Theory (DFT) and Hartree-Fock (HF) theory.

DFT has become a popular method for studying oxadiazole derivatives due to its balance of computational cost and accuracy. It is well-suited for calculating the electronic structure and properties of such molecules. The Hartree-Fock method, while being a more fundamental ab initio approach, often serves as a starting point for more advanced calculations and is useful for comparative purposes, although it does not account for electron correlation to the same extent as DFT.

The accuracy of DFT and HF calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.

For molecules containing second-row elements and nitro groups, such as 3-Chloro-4-nitro-1,2,5-oxadiazole, Pople-style basis sets like 6-311++G(d,p) are commonly employed. This basis set includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules. For even greater accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ, can be utilized.

The choice of the exchange-correlation functional in DFT is crucial. The B3LYP hybrid functional, which combines the Becke, 3-parameter, Lee-Yang-Parr functional, is widely used for organic molecules and has been shown to provide reliable results for the geometry and electronic properties of oxadiazole systems. Other functionals, including those from the M06 suite or long-range corrected functionals like CAM-B3LYP, may also be selected, particularly for studying charge transfer phenomena.

Table 1: Commonly Used Basis Sets and Functionals in the Study of Oxadiazole Derivatives This table is interactive. You can sort the data by clicking on the headers.

| Methodology | Functional/Theory | Basis Set | Typical Application |

|---|---|---|---|

| DFT | B3LYP | 6-311++G(d,p) | Geometry optimization, electronic properties |

| DFT | M06-2X | cc-pVTZ | Thermochemistry, kinetics |

| DFT | CAM-B3LYP | aug-cc-pVTZ | Excited states, charge transfer |

| Ab Initio | Hartree-Fock (HF) | 6-31G(d) | Initial geometry, wavefunction analysis |

The properties of a molecule can be significantly influenced by its environment. Solvation models are used to simulate the effects of a solvent on the structure and behavior of this compound.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), are computationally efficient approaches where the solvent is represented as a continuous medium with a specific dielectric constant. This method is effective for studying how the polarity of the solvent affects properties like molecular geometry, dipole moment, and electronic spectra.

Explicit Solvation Models provide a more detailed picture by including individual solvent molecules around the solute. While computationally more demanding, this approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding, which can be crucial for understanding reaction mechanisms and local solvent structuring. For this compound, explicit models could elucidate interactions with protic or aprotic solvents.

Electronic Structure and Molecular Orbital Analysis

Analysis of the electronic structure provides deep insights into the reactivity, stability, and spectroscopic properties of this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a key role in chemical reactivity. The energy of the HOMO is related to the ability of a molecule to donate electrons, while the LUMO energy indicates its ability to accept electrons.

The energy gap between the HOMO and LUMO is a critical parameter for determining the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates that the molecule is more prone to chemical reactions. For this compound, the electron-withdrawing nature of the chloro and nitro groups is expected to lower the energies of both the HOMO and LUMO and influence the energy gap.

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gap for a Substituted Nitro-oxadiazole Derivative (Calculated at the B3LYP/6-311++G(d,p) level) This table is interactive. You can sort the data by clicking on the headers.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -7.85 |

| LUMO | -3.20 |

| Energy Gap (ΔE) | 4.65 |

The distribution of electron density within the this compound molecule determines its electrostatic properties and is fundamental to understanding its interactions with other molecules.

Charge distribution analysis , often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, assigns partial charges to each atom in the molecule. This helps to identify electron-rich and electron-deficient regions.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecular surface. The MEP map uses a color scale to indicate regions of negative electrostatic potential (typically red), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (typically blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro and oxadiazole groups, and positive potential near the chlorine atom and the carbon atom attached to it.

The presence of both electron-donating and electron-accepting groups within a single molecule can lead to intramolecular charge transfer (ICT). In this compound, the nitro group is a strong electron-withdrawing group, while the oxadiazole ring itself is electron-deficient. The chlorine atom also acts as an electron-withdrawing group through induction.

Theoretical calculations can quantify the extent of ICT upon electronic excitation. This is often studied by analyzing the changes in electron density and dipole moment between the ground and excited states. The study of ICT is important for understanding the photophysical properties of the molecule, such as its fluorescence behavior in different solvents. In similar donor-acceptor systems involving oxadiazole rings, significant ICT has been observed, which can be enhanced by the molecular structure.

Theoretical Spectroscopic Property Predictions

Computational methods are a powerful tool for predicting the spectroscopic signatures of molecules. By calculating the electronic and vibrational energy levels of a molecule, its interaction with electromagnetic radiation can be simulated, providing theoretical spectra that can be used to identify and characterize the compound.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. These spectra arise from the vibrations of atoms within the molecule. For a molecule like this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to optimize the molecular geometry and compute the harmonic vibrational frequencies.

The primary predicted vibrational modes for this compound would include:

N-O stretching vibrations within the oxadiazole ring.

C-N stretching vibrations of the ring.

Symmetric and asymmetric stretching vibrations of the nitro (NO₂) group, which are typically strong absorbers in the IR spectrum.

C-Cl stretching vibration .

Various bending and deformation modes of the ring and its substituents.

NMR spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the NMR chemical shifts for magnetically active nuclei. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, which are then converted to chemical shifts relative to a standard reference, such as tetramethylsilane (B1202638) (TMS).

For this compound, key NMR calculations would focus on:

¹³C NMR: Predictions for the two carbon atoms in the oxadiazole ring. The chemical shifts would be influenced by the electronegative chlorine atom and the electron-withdrawing nitro group.

¹⁵N NMR: Predictions for the two nitrogen atoms in the oxadiazole ring and the nitrogen atom in the nitro group. The chemical environments of these atoms are distinct, which would lead to different predicted chemical shifts. researchgate.netresearchgate.net

Correlations between calculated and experimental chemical shifts for a series of related furazans have been studied, but specific calculated data for this compound are not explicitly detailed in the surveyed literature. researchgate.netresearchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the excited states of molecules and predicting their UV-Vis absorption spectra. acs.org These spectra result from electronic transitions between molecular orbitals, typically from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO) or other low-lying unoccupied orbitals.

For this compound, TD-DFT calculations would predict the absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The presence of the nitro group and the heterocyclic ring system suggests that π → π* and n → π* transitions would be the dominant features in its UV-Vis spectrum. Studies on related nitro-containing furazans and other heterocyclic systems have been performed, but specific calculated UV-Vis data for this compound are not available. acs.org Electronic Circular Dichroism (ECD) is relevant for chiral molecules, but since this compound is achiral, its ECD spectrum would be silent.

Reaction Mechanism Simulation and Energy Pathway Mapping

Computational chemistry is invaluable for exploring the reactivity of compounds by mapping out potential reaction pathways. This involves locating and characterizing stationary points (reactants, products, intermediates, and transition states) on the potential energy surface.

To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods can be used to locate this first-order saddle point on the potential energy surface. A frequency calculation on the optimized TS geometry must yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. This analysis maps the minimum energy path connecting the transition state downhill to the corresponding reactants and products. This confirms that the located TS correctly connects the desired species. While general methodologies for finding transition states are well-established, specific IRC analyses for reactions involving this compound are not documented in the reviewed literature. youtube.com

By calculating the energies of the reactants, transition states, and products, key thermodynamic and kinetic parameters of a reaction can be determined.

Activation Energy (Ea): This is the energy difference between the reactants and the transition state. It is a critical parameter for determining the rate of a reaction. A lower activation energy implies a faster reaction.

Reaction Thermodynamics (ΔH, ΔG): The enthalpy (ΔH) and Gibbs free energy (ΔG) of the reaction can be calculated from the energies of the products and reactants. These values indicate whether a reaction is exothermic/endothermic and spontaneous/non-spontaneous.

For reactions involving this compound, such as nucleophilic substitution of the chlorine atom, these calculations would provide fundamental insights into its reactivity. However, specific published studies detailing the activation energies and thermodynamics for reactions of this compound are not available.

Derivatization and Advanced Structural Architectures Based on 3 Chloro 4 Nitro 1,2,5 Oxadiazole Scaffolds

Strategies for Further Functionalization and Moiety Introduction

The reactivity of 3-chloro-4-nitro-1,2,5-oxadiazole is dominated by the two functional groups attached to the oxadiazole ring. The chlorine atom is susceptible to nucleophilic displacement, while the nitro group can undergo various transformations, primarily reduction. These two handles allow for a wide range of chemical modifications, enabling the introduction of diverse functionalities and the construction of tailored molecular frameworks.

The 1,2,5-oxadiazole ring is inherently electron-poor, and this effect is significantly amplified by the strong electron-withdrawing nature of the adjacent nitro group. This electronic arrangement renders the carbon atom attached to the chlorine highly electrophilic and thus exceptionally susceptible to nucleophilic aromatic substitution (SNAr). researchgate.netorganic-chemistry.orgrsc.org The chlorine atom serves as an excellent leaving group, facilitating its displacement by a wide array of nucleophiles. This reactivity is the primary method for the functionalization of the this compound core.

Common nucleophilic substitution reactions include:

Amination: Reaction with ammonia (B1221849) or primary and secondary amines readily displaces the chloro group to yield the corresponding 3-amino-4-nitro-1,2,5-oxadiazole derivatives. This is a crucial step in the synthesis of many energetic materials, as the amino group can be further functionalized. mdpi.com

Azidation: The introduction of the highly energetic azido (B1232118) (-N₃) group can be achieved by reacting the chloro-precursor with an azide (B81097) salt, such as sodium azide. The resulting 3-azido-4-nitro-1,2,5-oxadiazole is a powerful energetic material in its own right and a precursor for other nitrogen-rich heterocycles. nih.gov

Alkoxylation and Aryloxylation: Alkoxides and phenoxides react to form the corresponding ethers. This strategy has been used to synthesize energetic plasticizers by substituting dinitrofurazan (a derivative of the title compound) with linear alkoxides. researchgate.net

Thiolation: Thiol nucleophiles can displace the chlorine to form thioethers. The reaction of similar chloro-nitro-activated heterocycles, like 4-chloro-7-nitrobenzofurazan, with thiol compounds is well-documented and proceeds readily. nih.gov

The high reactivity of the chloro group allows these substitutions to occur under relatively mild conditions, providing high yields of the desired products. This selective modification is a cornerstone for building more elaborate energetic structures.

Table 1: Examples of Nucleophilic Substitution Reactions

| Nucleophile | Product Class | Significance | Reference |

|---|---|---|---|

| Ammonia / Amines | 3-Amino-4-nitro-1,2,5-oxadiazoles | Key intermediate for HEDMs, allows further functionalization. | mdpi.com |

| Azide Salts (e.g., NaN₃) | 3-Azido-4-nitro-1,2,5-oxadiazoles | Introduction of an energetic azido group. | nih.gov |

| Alkoxides (e.g., RO⁻) | 3-Alkoxy-4-nitro-1,2,5-oxadiazoles | Synthesis of energetic plasticizers and other derivatives. | researchgate.net |

| Thiols (e.g., RS⁻) | 3-Thioether-4-nitro-1,2,5-oxadiazoles | Formation of sulfur-linked furazan (B8792606) structures. | nih.gov |

The nitro group is another key functional handle on the 1,2,5-oxadiazole ring. Its primary transformation is reduction, which converts the strongly electron-withdrawing nitro group into a versatile amino group. This significantly alters the electronic nature of the ring and provides a new site for further reactions. The reduction of a nitro group to an amine is a fundamental step that opens up a different set of synthetic possibilities compared to the substitution of the chloro group.

Key transformations of the nitro group include:

Reduction to Amino Group: The most important reaction of the nitro group in this context is its reduction to a primary amine (-NH₂). This is typically accomplished using various reducing agents, such as metal-acid systems (e.g., Sn/HCl, Fe/HCl) or through catalytic hydrogenation. The resulting 3-chloro-4-amino-1,2,5-oxadiazole is a valuable intermediate. The amino group can then undergo a range of reactions, including diazotization followed by substitution, or condensation with other molecules to form larger, often heterocyclic, systems. mdpi.com

Formation of Fused Systems: The amino group, once formed via reduction of the nitro group, can be used as a nucleophile to participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. For example, derivatives of 3-amino-4-nitro-1,2,5-oxadiazole-2-oxide have been studied, showcasing the interplay between the amino and nitro functionalities. researchgate.net

The ability to selectively transform either the chloro or the nitro group provides a powerful and flexible platform for the synthesis of a wide variety of complex molecules from a single, readily accessible starting material.

Design and Synthesis of Poly-Oxadiazole Systems

A prominent strategy in modern HEDM research is the construction of molecules containing multiple heterocyclic rings, known as poly-heterocyclic systems. Linking several 1,2,5-oxadiazole rings together is particularly effective, as it combines the high positive heat of formation and density of the individual rings, leading to materials with superior energetic performance. This compound and its immediate derivatives are critical starting points for these advanced architectures.

The creation of oligomeric and polymeric structures based on the 1,2,5-oxadiazole ring is a key strategy for developing advanced energetic materials, including insensitive munitions and energetic plasticizers. researchgate.net These larger molecules can exhibit desirable physical properties, such as melt-castability and reduced sensitivity, while maintaining high energy content.

One approach involves linking oxadiazole units through various spacer groups. For instance, the nucleophilic substitution of the chlorine atom in this compound (or the nitro group in dinitrofurazan) with difunctional nucleophiles can lead to the formation of oligomers. researchgate.net

A more direct method involves coupling oxadiazole rings. An important example is the synthesis of 3,4-bis(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (BNFF-1). mdpi.com Although not directly synthesized from the title compound in one step, its synthesis relies on precursors derived from functionalized oxadiazoles (B1248032). The subsequent partial amination of BNFF-1 yields 3-(4-amino-1,2,5-oxadiazol-3-yl)-4-(4-nitro-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole (ANFF-1), demonstrating how functional group transformations on a poly-oxadiazole backbone can fine-tune material properties. mdpi.com These molecules, composed of three linked oxadiazole rings, exemplify the concept of creating high-performance HEDMs by assembling multiple energetic heterocycles.

Fusing the 1,2,5-oxadiazole ring with other heterocyclic systems is another advanced strategy to create novel compounds with unique properties. This approach can enhance thermal stability, increase density, and modulate the energetic output of the resulting material. The synthesis of these fused structures often involves multi-step sequences starting from appropriately functionalized oxadiazoles.

For example, a 3-amino-4-functionalized-1,2,5-oxadiazole can serve as a precursor for building additional rings. While direct synthesis of an azepine ring fused to this compound is not commonly cited, the general principles of fused ring synthesis can be applied. For instance, the synthesis of triazolo[3,4-b] mdpi.comuobaghdad.edu.iqnih.govoxadiazoles has been achieved starting from a 5-aryl-2-hydrazinyl-1,3,4-oxadiazole, which undergoes cyclization with reagents like carbon disulfide or cyanogen (B1215507) bromide. uobaghdad.edu.iquobaghdad.edu.iq This demonstrates how a functionalized oxadiazole can be a platform for constructing fused bicyclic systems.

Similarly, nitrogen-rich fused ring skeletons have been synthesized from 5,6-diamino- researchgate.netuobaghdad.edu.iqresearchgate.netoxadiazolo[3,4-b]pyrazine, a diamino derivative of a fused oxadiazole system. energetic-materials.org.cn These precursors undergo further reactions to create complex, polycyclic energetic salts. These synthetic strategies highlight the potential of using functionalized oxadiazoles, derivable from this compound, as key intermediates in the construction of complex, fused energetic architectures.

Role as a Precursor in High-Energy-Density Materials (HEDMs) Research

The 1,2,5-oxadiazole (furazan) ring is a cornerstone in the development of next-generation HEDMs. researchgate.net Its high nitrogen content, positive heat of formation, and contribution to high density make it an ideal energetic backbone. The presence of both a chloro and a nitro group on the this compound scaffold makes it an exceptionally valuable and versatile precursor for a wide range of HEDMs. researchgate.netresearchgate.net

The synthetic utility of this compound in HEDM research stems from several key factors:

Introduction of Explosophores: The chloro and nitro groups can be replaced or transformed to introduce various "explosophoric" moieties, such as -N₃, -NHNO₂, -C(NO₂)₂, and additional -NO₂ groups, which significantly enhance the energetic performance of the final molecule. researchgate.net

Construction of Poly-Oxadiazole Systems: As discussed, it serves as a foundational unit for building larger molecules containing multiple oxadiazole rings, such as ANFF-1 and BNFF-1. mdpi.com This strategy of linking energetic rings is highly effective for achieving superior detonation properties.

Formation of Energetic Salts: The functional groups introduced via derivatization can be acidic or basic, allowing for the formation of energetic salts. For example, the reduction of the nitro group to an amine, followed by further reactions, can lead to compounds that form salts with acids like nitric or perchloric acid, a common strategy to improve thermal stability and modify sensitivity. energetic-materials.org.cnenergetic-materials.org.cn

The combination of these strategies has led to the development of a family of advanced energetic materials with properties that can surpass those of traditional explosives like TNT and RDX.

Table 2: Properties of HEDMs Derived from Oxadiazole Precursors

| Compound | Key Features | Density (g/cm³) | Detonation Velocity (m/s) | Significance | Reference |

|---|---|---|---|---|---|

| ANFF-1 | Tris-oxadiazole with amino and nitro groups | 1.782 | - | Potential melt-castable explosive/oxidizer | mdpi.com |

| BNFF-1 | Tris-oxadiazole with two nitro groups | - | - | Precursor to ANFF-1, energetic material | mdpi.com |

| DNTF | 3,4-bis(4-nitrofurazano-3-yl)furoxan | 1.937 | 8930 | High energy, low melting point, melt-cast carrier | sioc-journal.cn |

| DAeTF | 3,4-bis[3(2-azidoethoxy)furazan-4-yl]furoxan | 1.612 | 7270 | Insensitive melt-cast explosive with low melting point (60.5 °C) | nih.gov |

Synthesis of Energetic Intermediates (e.g., for DNTF, BNFF)

A primary application of this compound derivatives is in the synthesis of highly potent, melt-castable explosives like 3,4-Bis(4-nitro-1,2,5-oxadizaol-3-yl)-1,2,5-oxadiazole-N-oxide, commonly known as DNTF or BNFF. google.combibliotekanauki.pl The synthesis pathway often involves a closely related precursor, 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole, which is itself synthesized and then transformed into the final DNTF molecule. google.comresearchgate.net

A novel synthesis method involves the oxidation of the amino group of 4-amino-3-chlorocarbohydroxymoyl-1,2,5-oxadiazole (chloro oxime) to a nitro group, forming the 3-chlorocarbohydroxymoyl-4-nitro-1,2,5-oxadiazole intermediate. google.com This intermediate is then used directly in the next step without extensive purification. The transformation to DNTF is achieved by dissolving the nitro compound in a solvent like diethyl ether and adding a base, such as an aqueous solution of potassium carbonate, drop-wise. google.com The mixture is stirred, leading to a dimerization and cyclization reaction that forms the furoxan ring of the DNTF structure. google.comresearchgate.net The final product is then isolated from the organic layer. google.com

The resulting energetic material, DNTF, possesses a combination of high density, high energy, and a low melting point, making it a valuable component in melt-cast explosive formulations. sioc-journal.cn

| Property | Value | Source |

| Density | 1.937 g/cm³ | sioc-journal.cn |

| Melting Point | 109-110 °C | sioc-journal.cn |

| Detonation Velocity | 8930 m/s (at ρ=1.870 g/cm³) | sioc-journal.cn |

| Explosion Heat | 5789 J/g | sioc-journal.cn |

| Decomposition Temp. | 253.56 °C (DSC Peak) | sioc-journal.cn |

Theoretical Design and Performance Prediction of Oxadiazole-Based Energetic Compounds

Theoretical and computational chemistry plays a crucial role in the modern development of energetic materials, enabling the design and pre-synthesis evaluation of novel oxadiazole-based compounds. frontiersin.org By using these methods, researchers can predict the physicochemical and detonation properties of designed molecules, guiding synthetic efforts toward the most promising candidates. researchgate.netnih.gov

Density Functional Theory (DFT) is a widely used method for these investigations. researchgate.net For instance, the B3PW91 method can be employed to calculate heats of formation (HOF) and detonation properties based on the Kamlet-Jacobs equations. researchgate.netnih.gov Molecular stability and geometry are often analyzed using methods like M06-2X, while molecular crystal structures can be predicted through Monte Carlo simulations. researchgate.net

These computational studies have shown that incorporating multiple oxadiazole rings can increase skeletal energy. rsc.orgscispace.com Many designed oxadiazole derivatives exhibit high positive heats of formation and desirable crystal densities. nih.govnih.gov For example, a study on novel oxadiazole-based energetic materials predicted densities ranging from 1.707 to 1.901 g/cm³ and positive heats of formation between 424.0 and 957.4 kJ/mol. nih.gov The strategic combination of 1,2,4-oxadiazole (B8745197) and 1,2,5-oxadiazole backbones with energetic moieties like -ONO₂ and -NHNO₂ has led to the design of materials with excellent predicted detonation performance and low sensitivity. frontiersin.orgnih.gov

| Compound Type | Predicted Density (g/cm³) | Predicted Detonation Velocity (m/s) | Predicted Detonation Pressure (GPa) | Computational Method |

| Hydrazinium Salt of Oxadiazole Derivative | 1.821 | 8,822 | 35.1 | Theoretical Calculations frontiersin.orgnih.gov |

| Trinitromethyl-oxadiazole-azofurazan | 1.967 | 9,351 | 37.46 | Gaussian 09, Multiwfn 3.7 nih.gov |

| Cage-like Oxadiazole Derivative | 1.90 | - | - | DFT (B3PW91/M06-2X) researchgate.net |

| Layer Stacking Oxadiazole Derivative | 1.707 - 1.901 | - | - | DFT (B3PW91) nih.gov |

Structure-Reactivity/Property Relationship (SAR/SPR) Studies on Derivatives

Influence of Halogen and Nitro Substituents on Molecular Properties (e.g., electronic, steric effects)

The halogen (chloro) and nitro substituents on the 1,2,5-oxadiazole ring are primary drivers of the molecule's reactivity and properties, exerting significant electronic and steric effects.

Electronic Effects: The nitro group is a powerful electron-withdrawing group. This effect is crucial for enhancing the electrophilic character of the molecule, making it susceptible to nucleophilic attack, a key step in many derivatization reactions. mdpi.com In related benzofuroxan (B160326) systems, the nitro group's ability to pull electron density supports the addition step of nucleophilic substitution. mdpi.com The condensed furoxan (oxadiazole) ring itself alters the aromaticity of adjacent rings, further influencing reactivity. mdpi.com The presence of nitro groups is also known to enhance the biological activity of some oxadiazole derivatives. nih.govnih.gov

The combination of these effects dictates the molecule's stability, sensitivity, and energy content. For instance, the introduction of nitro groups generally increases the energy density and oxygen balance of a compound. rsc.orgscispace.com

Computational Approaches for Predicting Properties and Reactivity of Derivatives

Computational chemistry provides powerful tools for predicting the properties and reactivity of this compound derivatives, offering insights that are complementary to experimental studies.

Density Functional Theory (DFT) is frequently used to model reaction pathways and understand reactivity. For example, DFT calculations on the nucleophilic substitution of related chloro-nitro-furoxan compounds have been used to map the entire reaction course, identifying transition states and intermediates. mdpi.com Such calculations can elucidate the role of specific functional groups, confirming, for instance, that the nitro group facilitates both the addition of a nucleophile and the subsequent departure of the leaving group. mdpi.com To predict specific reactive sites on a molecule, methods based on the Fukui function can be employed. researchgate.net

Other computational approaches include the use of 2D-fingerprints and Hirshfeld surface analysis. rsc.org These methods help to establish correlations between molecular structures and their physicochemical properties, including thermal stability and sensitivity. nih.govrsc.org For predicting pharmacokinetic properties in a medicinal chemistry context, online tools like SwissADME and ADMETlab 2.0 are utilized to calculate parameters based on molecular structure. mdpi.comnih.gov These computational models allow for the high-throughput screening of virtual libraries of derivatives, prioritizing the most promising candidates for synthesis and experimental testing.

| Computational Approach | Application | Predicted Properties/Insights |

| Density Functional Theory (DFT) | Elucidating reaction mechanisms | Transition states, intermediate stability, role of functional groups mdpi.com |

| Fukui Function Analysis | Identifying reactive sites | Prediction of where nucleophilic/electrophilic attacks will occur researchgate.net |

| Hirshfeld Surface Analysis | Studying intermolecular interactions | Correlation between structure and sensitivity/stability nih.govrsc.org |

| ADMET Prediction Tools | Assessing drug-likeness | Physicochemical properties, pharmacokinetics, toxicity mdpi.comnih.gov |

Methodological Considerations in Research on 3 Chloro 4 Nitro 1,2,5 Oxadiazole

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the intricate structural details of 3-chloro-4-nitro-1,2,5-oxadiazole. Each technique provides unique insights into the molecular framework and electronic environment of the compound.

While ¹H NMR is not directly applicable to this compound due to the absence of hydrogen atoms, ¹³C NMR spectroscopy is a cornerstone for its structural confirmation. The ¹³C NMR spectrum provides characteristic signals for the carbon atoms within the 1,2,5-oxadiazole ring. The chemical shifts of these carbons are influenced by the electron-withdrawing effects of the attached chloro and nitro groups. In related 1,2,5-oxadiazole structures, the carbon atoms of the heterocyclic ring typically appear in a distinct region of the spectrum, allowing for unambiguous identification. nih.govresearchgate.net

Although not a primary component of this specific molecule, ¹⁹F NMR can be a powerful tool for characterizing related fluorinated analogues, providing clear signals and coupling constants that help to define the molecular structure.

Table 1: Representative ¹³C NMR Data for Related Oxadiazole Structures

| Compound Type | Functional Group | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1,3,4-Oxadiazole (B1194373) | Ring Carbons | 161-165 |

| 1,2,4-Oxadiazole (B8745197) | Ring Carbons | 155-170 |

| Benzo[c] rsc.orgresearchgate.netnih.govoxadiazole | Ring Carbons | 100-150 |

Note: The exact chemical shifts for this compound would require experimental determination but are expected to be influenced by the specific electronic environment created by the chloro and nitro substituents.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy : The IR spectrum will prominently feature strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, typically found in the regions of 1570–1485 cm⁻¹ and 1370–1320 cm⁻¹, respectively. researchgate.net The C-Cl stretching vibration will also be present, though its position can be more variable. Vibrations associated with the 1,2,5-oxadiazole ring itself, including C=N and N-O stretching, will contribute to a characteristic fingerprint region of the spectrum. nih.gov

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretch | 1570 - 1485 |

| Nitro (NO₂) | Symmetric Stretch | 1370 - 1320 |

| C-Cl | Stretch | ~700 - 850 |

| 1,2,5-Oxadiazole Ring | Ring Vibrations | Fingerprint Region (variable) |

Source: General ranges for functional groups. Specific values for the title compound may vary.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula C₂ClN₃O₃. The fragmentation pattern observed in the mass spectrum offers additional structural information, revealing how the molecule breaks apart under electron impact. core.ac.ukresearchgate.net This can help to corroborate the connectivity of the atoms within the molecule.

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of the nitro group and the heterocyclic ring system gives rise to characteristic absorption bands. These electronic transitions are sensitive to the molecular environment and can be used to study the electronic properties of the compound. nih.gov

X-ray Diffraction Analysis for Solid-State Structural Determination

For a complete and unambiguous determination of the three-dimensional structure of this compound in the solid state, single-crystal X-ray diffraction is the definitive method. mdpi.commdpi.comresearchgate.net This technique provides precise bond lengths, bond angles, and intermolecular interactions, offering a detailed picture of the molecular geometry. The crystal structure would reveal the planarity of the oxadiazole ring and the relative orientations of the chloro and nitro substituents.

Chromatographic and Separation Methodologies for Compound Isolation and Purity Assessment

The isolation and purification of this compound from a reaction mixture are critical for obtaining a sample suitable for analytical characterization and further study.

Thin-Layer Chromatography (TLC) : TLC is a rapid and effective technique for monitoring the progress of a reaction and for preliminary purity assessment. csic.es By using an appropriate solvent system, the product can be separated from starting materials and byproducts.

Column Chromatography : For purification on a larger scale, column chromatography over silica (B1680970) gel is a standard and effective method. csic.es A suitable eluent system, often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is used to separate the desired compound from impurities.

High-Performance Liquid Chromatography (HPLC) : HPLC offers a high-resolution method for both analytical purity assessment and preparative separation. sielc.com A reverse-phase column is typically employed, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile, often with a small amount of acid to improve peak shape. sielc.com This technique can provide quantitative information about the purity of the compound.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Hexane |

| Ethyl acetate |

Thermal Analysis Techniques for Stability Assessment in Energetic Materials Research (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

The thermal stability of energetic materials is a critical parameter that dictates their safety, storage, and application. In the study of novel energetic compounds such as this compound, thermal analysis techniques are indispensable for characterizing their decomposition behavior and assessing their thermal hazards. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common and powerful techniques employed for this purpose.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference material as a function of temperature or time. This technique is instrumental in identifying thermal events such as melting, crystallization, and decomposition. For an energetic material, the DSC curve will typically show an exothermic decomposition peak. The onset temperature of this peak is often taken as the decomposition temperature, providing a key indicator of thermal stability. The area under the decomposition peak is proportional to the heat of decomposition, another crucial parameter for energetic materials.

Thermogravimetric Analysis (TGA) , on the other hand, measures the change in mass of a sample as a function of temperature or time. This analysis provides information about the decomposition process, including the temperature at which weight loss begins and the number of decomposition steps. By analyzing the TGA curve, researchers can determine the thermal stability range of a compound and the mass of residue left after decomposition.

While specific experimental data for this compound is not available in the reviewed literature, the thermal behavior of structurally related energetic compounds containing oxadiazole and nitro groups has been investigated. For instance, studies on other energetic oxadiazole derivatives provide insight into the type of data obtained from DSC and TGA analyses.

For example, research on other energetic materials has utilized these techniques to determine key stability parameters. In one study, a newly synthesized energetic compound containing a 1,2,4-oxadiazole ring linked to a nitrotetrazole ring, NTOM, was found to melt at 82.6 °C and decompose at 241.1 °C, indicating its potential as a melt-cast explosive. nih.gov Another related compound, NTOF, showed a melting point of 71.7 °C and a decomposition temperature of 241.6 °C. nih.gov

In a different study on 1,3,4-oxadiazole based thermostable energetic materials, compounds 3a and 3b exhibited high thermal stabilities with decomposition temperatures of 338 °C and 368 °C, respectively. rsc.org Another compound from the same study, 6b , had a decomposition temperature of 265 °C. rsc.org Similarly, 3-nitro-1,2,4-triazole-5-one (NTO), a heterocyclic nitro triazole, has been studied, with its thermal decomposition kinetics being determined using both isothermal TG and IR. bohrium.com The activation energy for its thermolysis was found to be 186 kJ mol⁻¹ with a log(A/s⁻¹) of 16.64. bohrium.com

The data presented in the following tables are illustrative of the kind of information that would be sought for this compound, based on findings for other energetic compounds.

Table 1: Illustrative Differential Scanning Calorimetry (DSC) Data for Energetic Compounds

| Compound | Melting Point (°C) | Decomposition Onset Temperature (°C) |

| NTOM nih.gov | 82.6 | 241.1 |

| NTOF nih.gov | 71.7 | 241.6 |

| Compound 3a rsc.org | - | 338 |

| Compound 3b rsc.org | - | 368 |

| Compound 6b rsc.org | - | 265 |

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for Energetic Compounds

| Compound | Onset of Weight Loss (°C) | Major Weight Loss Stage (°C) |

| NTOM nih.gov | ~220 | 220-260 |

| NTOF nih.gov | ~225 | 225-260 |

| Compound 3a rsc.org | ~320 | 320-350 |

| Compound 3b rsc.org | ~350 | 350-380 |

| Compound 6b rsc.org | ~250 | 250-280 |

The combination of DSC and TGA provides a comprehensive understanding of the thermal stability and decomposition characteristics of energetic materials. For a novel compound like this compound, these analyses would be a fundamental first step in its characterization and assessment as a potential energetic material. The data would allow for comparison with existing energetic materials and provide crucial information for handling, storage, and potential applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-chloro-4-nitro-1,2,5-oxadiazole and its derivatives?

- Methodological Answer : The synthesis typically involves nitration and halogenation steps. For example, derivatives like 3-aminomethyl-4-methyl-1,2,5-oxadiazole can be synthesized by refluxing precursors in polar aprotic solvents (e.g., DMSO) under controlled conditions. Reaction optimization includes adjusting solvent polarity, reaction time (e.g., 18 hours for reflux), and stoichiometry of nitrating agents. Post-synthesis, purification via crystallization (e.g., water-ethanol mixtures) achieves yields up to 65% .

Q. How can researchers ensure purity and structural fidelity of synthesized 1,2,5-oxadiazole derivatives?

- Methodological Answer : Characterization employs:

- 1H-NMR : To confirm substituent positions (e.g., δ 2.29 ppm for CH3 groups in aromatic oxadiazoles) .

- Melting Point Analysis : Consistency with literature values (e.g., 141–143°C for triazole derivatives) .

- HPLC/GC-MS : To verify purity (>95%) and detect residual solvents .

Q. What are the key stability considerations for 1,2,5-oxadiazole derivatives under storage?

- Methodological Answer : Stability studies recommend:

- Temperature : Storage at –20°C in amber vials to prevent thermal decomposition or photodegradation.

- Moisture Control : Use of desiccants for hygroscopic derivatives.

- Compatibility : Avoidance of strong oxidizers or reducing agents during handling .

Advanced Research Questions

Q. How can computational methods predict the pharmacological potential of this compound derivatives?

- Methodological Answer : Molecular docking (e.g., using MOE 2015.10) evaluates binding affinities to target proteins like SARS-CoV-2 Mpro. Key parameters include:

- Binding Energy Scores : Values ≤–7.0 kcal/mol suggest strong inhibition (e.g., –8.19 kcal/mol for COVID-19 protease 4OW0) .

- Hydrogen Bond Analysis : Interactions between oxadiazole nitrogen atoms and catalytic residues (e.g., His41 in Mpro) enhance inhibitory potential .

Q. What experimental strategies validate the dual mechanism of 1,2,5-oxadiazole-Pt(II) complexes in anticancer research?

- Methodological Answer :

- DNA Interaction : Use electrophoretic mobility shift assays (EMSAs) to assess platinum-DNA adduct formation.

- STAT3 Inhibition : Western blotting or luciferase reporter assays quantify STAT3 pathway suppression (e.g., IC50 values <10 μM in HeLa cells) .

- Synergy Testing : Combination studies with cisplatin evaluate enhanced cytotoxicity .

Q. How does nitric oxide (NO) release from oxadiazole 2-oxides (furoxans) influence antiparasitic activity?

- Methodological Answer :

- NO Quantification : Chemiluminescence assays measure NO release kinetics (e.g., 90–100% parasite death at 10 μM furoxan).

- Target Validation : Thioredoxin glutathione reductase (TGR) inhibition assays (IC50: 3–8 μM) correlate NO-mediated redox disruption .

Q. What structural modifications enhance AKT inhibition by 4-amino-1,2,5-oxadiazole derivatives?

- Methodological Answer :

- SAR Studies : Introduce electron-withdrawing groups (e.g., –Cl, –NO2) at the 3-position to improve binding to the AKT pleckstrin homology domain.

- Biochemical Assays : Fluorescence polarization competes with PIP3 for AKT binding (e.g., Ki <1 μM for lead compounds) .

Q. How are energetic properties of nitro-substituted 1,2,5-oxadiazoles evaluated for explosive materials?

- Methodological Answer :

- Thermal Stability : Differential scanning calorimetry (DSC) determines decomposition temperatures (>200°C for safe handling).

- Detonation Velocity : Calculations using the Kamlet-Jacobs equation (e.g., 8,500 m/s for 4-nitro-3-tetrazolylfuroxan).

- Impact Sensitivity : BAM drop hammer tests ensure low sensitivity (<10 J for military applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.